2-Toluidine-d7
Overview
Description
2-Toluidine-d7 is an isotopically labeled compound of 2-toluidine, where all hydrogen atoms are replaced by deuterium (D). Its chemical formula is C7H2D7N, and it is used primarily in research as a stable isotope-labeled analytical standard . The properties of this compound are similar to those of 2-toluidine, but its mass is heavier due to the presence of deuterium .
Preparation Methods
2-Toluidine-d7 is typically prepared by deuteration of 2-toluidine. This process involves treating 2-toluidine with a deuterated reagent to replace the hydrogen atoms with deuterium . The reaction conditions for this process are carefully controlled to ensure complete deuteration and to maintain the integrity of the compound.
Chemical Reactions Analysis
2-Toluidine-d7 undergoes various chemical reactions similar to those of 2-toluidine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Toluidine-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Toluidine-d7 is similar to that of 2-toluidine. It primarily involves interactions with enzymes and receptors in biological systems. The deuterium atoms in this compound can affect the rate of metabolic reactions due to the kinetic isotope effect, which can provide insights into the metabolic pathways and mechanisms of action of 2-toluidine .
Comparison with Similar Compounds
2-Toluidine-d7 is unique due to its isotopic labeling with deuterium. Similar compounds include:
2-Toluidine: The non-deuterated form of this compound, with similar chemical properties but different mass.
3-Toluidine-d7: Another isotopically labeled compound with deuterium, but with the amino group in the meta position.
4-Toluidine-d7: Similar to this compound, but with the amino group in the para position.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing and studying the behavior of 2-toluidine in various systems.
Properties
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-LLZDZVHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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